1-(2,6-Dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea
Overview
Description
The compound “1-(2,6-Dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea” appears to be a complex organic molecule. However, specific details about this compound are not readily available1.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I have access to.Chemical Reactions Analysis
I couldn’t find any specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
No specific physical and chemical properties of this compound were found in the available sources.Scientific Research Applications
Advances in Synthesis and Applications of Pyridine Derivatives : A study by Halcrow (2014) in the New Journal of Chemistry discusses the synthesis of multi-functional spin-crossover switches and the incorporation of emissive f-element podand centers into biomedical sensors using pyridine derivatives, which are structurally related to the compound (Halcrow, 2014).
Luminescent Lanthanide Compounds for Biological Sensing : Another study by Halcrow (2005) in Coordination Chemistry Reviews highlights the use of pyridine derivatives, similar to the target compound, in the development of luminescent lanthanide compounds that can be utilized in biological sensing (Halcrow, 2005).
Development of Catalysis Applications : Research on pyridine-based complexes, as reported by Noor (2022) in the journal Crystals, indicates potential applications in catalysis, which might be relevant for derivatives like 1-(2,6-Dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea (Noor, 2022).
Microwave-assisted Synthesis Techniques : Zhao et al. (2015) describe a microwave-assisted, catalyst-free procedure for the synthesis of pyridin-2-ylamino derivatives in the Research on Chemical Intermediates journal. This method could be applicable for synthesizing variants of the compound (Zhao et al., 2015).
Photocatalytic Water Reduction : A study by Bachmann et al. (2013) in Inorganic Chemistry discusses the use of pyridine-based ligands in photocatalytic water reduction, suggesting potential environmental applications for similar compounds (Bachmann et al., 2013).
Anticancer and Antimicrobial Applications : Research by Katariya et al. (2021) in the Journal of Molecular Structure explores the synthesis of pyridyl-pyrazoline compounds with potential for anticancer and antimicrobial use, indicating a similar possibility for the compound of interest (Katariya et al., 2021).
CO2 Binding via Metal–Ligand Cooperation : Stichauer et al. (2017) in Organometallics describe rhenium(I) triscarbonyl compounds with pyridine ligands capable of CO2 binding, suggesting environmental applications for similar compounds (Stichauer et al., 2017).
Safety And Hazards
Future Directions
No specific future directions or applications for this compound were found in the available sources3.
properties
IUPAC Name |
1-(2,6-dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Br2N3O/c1-9(2)10-6-12(16)14(13(17)7-10)20-15(21)19-11-4-3-5-18-8-11/h3-9H,1-2H3,(H2,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFNKIJKRXKPQCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)Br)NC(=O)NC2=CN=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Br2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dibromo-4-propan-2-ylphenyl)-3-pyridin-3-ylurea |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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